molecular formula C10H10O2 B1583441 7-Hydroxy-1-tetralone CAS No. 22009-38-7

7-Hydroxy-1-tetralone

Cat. No.: B1583441
CAS No.: 22009-38-7
M. Wt: 162.18 g/mol
InChI Key: LGFSAJZSDNYVCW-UHFFFAOYSA-N
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Description

7-Hydroxy-1-tetralone is an organic compound with the molecular formula C10H10O2 It is a derivative of tetralone, characterized by the presence of a hydroxyl group at the seventh position of the tetralone ring

Scientific Research Applications

7-Hydroxy-1-tetralone has diverse applications in scientific research:

Safety and Hazards

7-Hydroxy-1-tetralone is classified as hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

7-Hydroxy-1-tetralone is a chemical compound that has been used as a pharmacological tool to study the human histamine H3 receptor . It has also been studied as an inhibitor of Monoamine Oxidase (MAO) . MAO is an enzyme that plays a crucial role in the metabolism of neurotransmitters, and inhibitors of this enzyme are used in the treatment of neuropsychiatric and neurodegenerative disorders .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, when it interacts with the MAO enzyme, it inhibits the enzyme’s activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain and potentially alleviating symptoms of certain neuropsychiatric disorders .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting the MAO enzyme, this compound prevents the breakdown of monoamine neurotransmitters such as dopamine, adrenaline, noradrenaline, and serotonin . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects, including mood elevation and relief from symptoms of depression and anxiety .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the MAO enzyme, this compound can increase the levels of monoamine neurotransmitters in the brain . This can lead to various effects, such as mood elevation and relief from symptoms of depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-tetralone can be synthesized from 7-methoxy-1-tetralone through a demethylation reaction. The demethylation is typically carried out using aluminum chloride (AlCl3) as a catalyst . The reaction involves the conversion of the methoxy group to a hydroxyl group under controlled conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous-flow technology, which offers advantages such as reduced reaction time and improved reaction efficiency . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 7-hydroxy-1-tetralol.

    Substitution: Formation of ethers or esters depending on the substituent.

Comparison with Similar Compounds

    1-Tetralone: Lacks the hydroxyl group at the seventh position.

    4-Chromanone: A structurally related compound with different functional groups.

Uniqueness: 7-Hydroxy-1-tetralone is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSAJZSDNYVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341263
Record name 7-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22009-38-7
Record name 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22009-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 7-methoxy-1-tetralone (Aldrich, Cat. #163368) (0.75 g, 4.2 mmol) was dissolved in conc hydrobromic acid (3.0 ml) and was heated to 100° C. for 8 h. The reaction was allowed to cool to r.t. and partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate and concentrated under reduced pressure to give crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (0.75 g, 100%) as a semisolid.Analytical LCMS (M+H)+: m/z=163.0.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In xylene (450 ml) was dissolved 7-methoxy-1-tetralone (50.0 g) under argon atmosphere. To the mixture was added aluminum chloride (75.7 g), and the mixture was refluxed for 4.5 hours. The mixture was cooled to room temperature. To the mixture was added 3N hydrochloric acid (500 ml), and the mixture was extracted with ethyl acetate. The organic layer was separated and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give 7-hydroxy-1-tetralone (36.4 g) as dark green crystals.
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 3-amino-2,2-dimethyltetralin analogs in the context of opioid receptors?

A1: 3-amino-2,2-dimethyltetralin serves as a structural scaffold for developing novel opioid receptor ligands. By modifying this core structure, researchers aim to create compounds with improved pharmacological profiles, such as enhanced potency, selectivity for specific opioid receptor subtypes (mu, kappa, delta), and reduced side effects. The two analogs discussed in the research, 3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralone (Compound J) and 3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralol (MRSAL), exemplify this approach. [, ]

Q2: How do Compound J and MRSAL, the two 7-hydroxy-1-tetralone analogs, differ in their interaction with opioid receptors?

A2: Studies using the electrically driven guinea pig ileum longitudinal muscle preparation (GPI) revealed distinct opioid receptor activities for Compound J and MRSAL. [, ] Compound J exhibited opioid agonist activity, demonstrating a preference for mu opioid receptors. [, ] Conversely, MRSAL functioned as an opioid antagonist, displaying minimal selectivity for either mu or kappa receptors. [, ] This difference in activity highlights how subtle structural modifications to the this compound scaffold can significantly impact opioid receptor interactions and downstream effects.

Q3: Beyond potential pharmaceutical applications, how else is this compound utilized in chemical synthesis?

A3: this compound serves as a valuable building block in synthesizing more complex molecules. For example, it can react with o-dichlorobenzene in the presence of aluminum halides to yield various dichlorophenyl-substituted 7-hydroxy-1-tetralones. [] These resulting compounds could hold potential as pharmacologically active agents or intermediates for synthesizing other valuable chemicals.

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